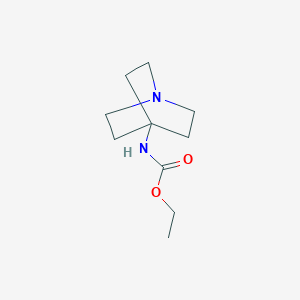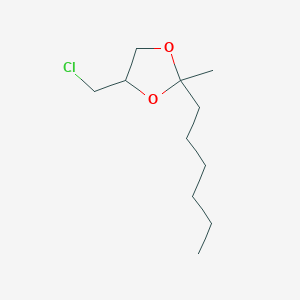
4-(Chloromethyl)-2-hexyl-2-methyl-1,3-dioxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Chloromethyl)-2-hexyl-2-methyl-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes. Dioxolanes are five-membered cyclic ethers containing two oxygen atoms at positions 1 and 3. This compound is characterized by the presence of a chloromethyl group attached to the dioxolane ring, along with hexyl and methyl substituents. It is used in various chemical reactions and has applications in different fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-2-hexyl-2-methyl-1,3-dioxolane typically involves the reaction of 2-hexyl-2-methyl-1,3-dioxolane with chloromethylating agents. One common method is the chloromethylation of the dioxolane ring using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is carried out under acidic conditions to facilitate the formation of the chloromethyl group.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and optimized reaction conditions helps in achieving high yields and purity of the final product. The process may also include purification steps such as distillation or recrystallization to remove any impurities.
化学反応の分析
Types of Reactions
4-(Chloromethyl)-2-hexyl-2-methyl-1,3-dioxolane undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new compounds.
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium thiolate, or alkoxide ions are commonly used. The reactions are typically carried out in polar solvents like ethanol or dimethyl sulfoxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in aprotic solvents like tetrahydrofuran.
Major Products Formed
Nucleophilic Substitution: Products include amines, ethers, and thioethers.
Oxidation: Products include alcohols, ketones, and carboxylic acids.
Reduction: Products include alkanes and other reduced derivatives.
科学的研究の応用
4-(Chloromethyl)-2-hexyl-2-methyl-1,3-dioxolane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a building block for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals, coatings, and adhesives.
作用機序
The mechanism of action of 4-(Chloromethyl)-2-hexyl-2-methyl-1,3-dioxolane involves its reactivity with nucleophiles due to the presence of the electrophilic chloromethyl group. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The molecular targets and pathways involved depend on the specific nucleophiles and reaction conditions.
類似化合物との比較
Similar Compounds
4-(Chloromethyl)-1,3-dioxolane: Lacks the hexyl and methyl substituents, making it less hydrophobic.
2-Hexyl-2-methyl-1,3-dioxolane: Lacks the chloromethyl group, reducing its reactivity with nucleophiles.
4-(Bromomethyl)-2-hexyl-2-methyl-1,3-dioxolane: Similar structure but with a bromomethyl group, which may have different reactivity and applications.
Uniqueness
4-(Chloromethyl)-2-hexyl-2-methyl-1,3-dioxolane is unique due to its combination of a chloromethyl group and hydrophobic hexyl and methyl substituents. This combination enhances its reactivity and solubility in organic solvents, making it a valuable intermediate in organic synthesis and industrial applications.
特性
CAS番号 |
57840-72-9 |
|---|---|
分子式 |
C11H21ClO2 |
分子量 |
220.73 g/mol |
IUPAC名 |
4-(chloromethyl)-2-hexyl-2-methyl-1,3-dioxolane |
InChI |
InChI=1S/C11H21ClO2/c1-3-4-5-6-7-11(2)13-9-10(8-12)14-11/h10H,3-9H2,1-2H3 |
InChIキー |
AMTFVXCQVSYQLD-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC1(OCC(O1)CCl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


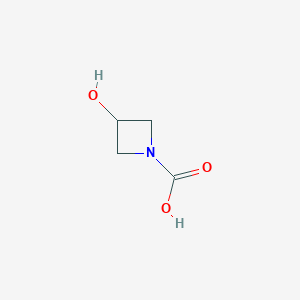
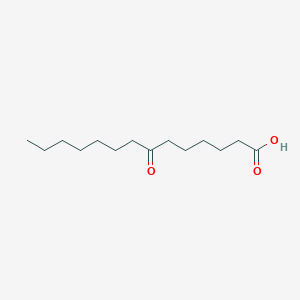
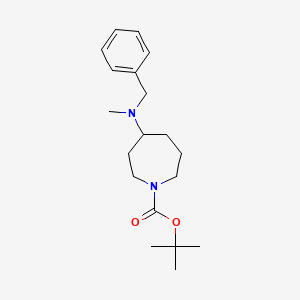
![4-Chloro-2-[2-[3-chlorophenyl]ethyl]benzoic acid](/img/structure/B13939661.png)
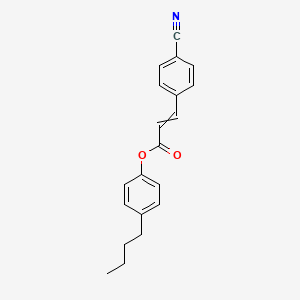
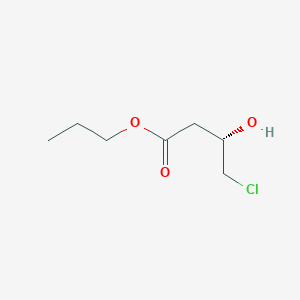
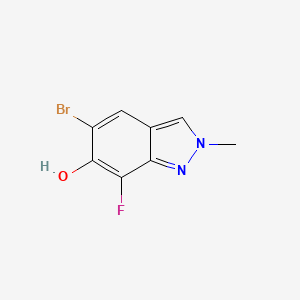

![(3-{[7-(3-chloropropoxy)quinazolin-4-yl]amino}-1H-pyrazol-5-yl)acetic acid hydrochloride](/img/structure/B13939683.png)
![3-(Chloromethyl)-6-methyl-2-p-tolyl-imidazo[1,2-a]pyridine hydrochloride](/img/structure/B13939689.png)
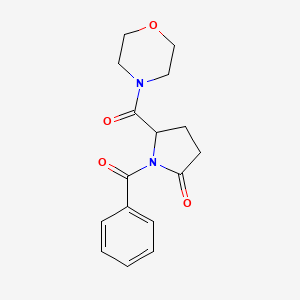

![2-(3-(1H-Pyrrolo[2,3-b]pyridin-4-yl)phenyl)acetonitrile](/img/structure/B13939717.png)
